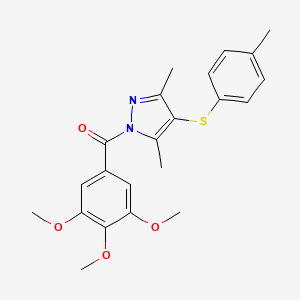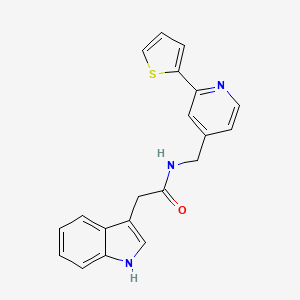![molecular formula C17H16Cl2O3 B2601099 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone CAS No. 339020-54-1](/img/structure/B2601099.png)
4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone” is a complex organic molecule. It contains a butanone group, which is a type of ketone, and a benzyloxy group attached to a dichlorophenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzyloxy group might undergo reactions typical of ethers, while the dichlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Photogeneration and Reactivity of Aryl Cations
The photochemistry of aromatic halides, including compounds structurally similar to 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone, has been studied extensively. One study explores the photogeneration of aryl cations from aromatic halides like 4-chlorophenol and 4-chloroanisole in various solvents. The research demonstrates that these compounds undergo reductive dehalogenation, leading to the formation of arylated products. This process involves homolytic and heterolytic paths, depending on the solvent used, and is indicative of the cationic mechanism of addition to alkenes. The study emphasizes the potential application of these photochemical reactions in synthesizing arylated compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis and Biological Activity of Amino Acids and Heterocycles
Another avenue of scientific research application is in the synthesis of unnatural amino acids and heterocycles. A study details how treating 4-(3,4-Dichlorophenyl)-4-oxobut-2-enoic acid with certain reagents can lead to butanoic acid derivatives, which serve as unnatural α-amino acids. These derivatives are then used to synthesize various heterocycles, suggesting their importance in pharmacological research and as potential bases of nucleoside moieties (El-Hashash & Rizk, 2013).
Synthesis and Spectroscopic Characterization of Azo-Pyrazoline Derivatives
The synthesis and characterization of azo-pyrazoline derivatives is another important application. Research in this field has led to the creation of various substituted phenyl-1-substituted-2-pyrazolines with potential biological activity. These compounds are synthesized through a series of reactions starting with 4-benzyloxy-3-(2-chlorophenylazo)-acetophenone. The structural confirmation of these compounds through various spectroscopic methods and their significant antibacterial activity against both gram-negative and gram-positive bacteria highlight the relevance of this chemical compound in medicinal chemistry (Hawaiz & Samad, 2012).
Wirkmechanismus
Target of Action
It’s structurally similar to monobenzone , which targets melanocytes in the skin .
Mode of Action
Monobenzone, a structurally similar compound, is known to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Monobenzone inhibits melanin production by polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds .
Result of Action
Monobenzone may cause destruction of melanocytes and permanent depigmentation .
Eigenschaften
IUPAC Name |
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxybutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-11(20)7-16(21)14-8-13(18)9-15(19)17(14)22-10-12-5-3-2-4-6-12/h2-6,8-9,16,21H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLIEJZLCMBRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


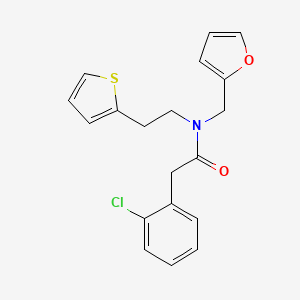
![[3-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2601022.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)
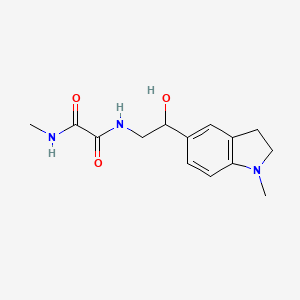
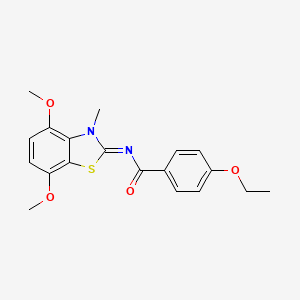
![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)
![N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2601028.png)
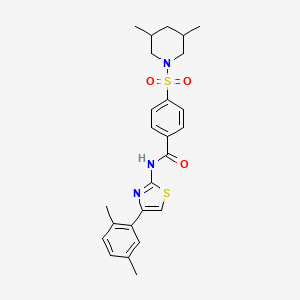
![(4-((4-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2601033.png)
![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone](/img/structure/B2601034.png)
